molecular formula C14H14F5NO2 B2886014 (1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 860610-26-0

(1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No.: B2886014
CAS No.: 860610-26-0
M. Wt: 323.263
InChI Key: SNRGSMMXURPXPG-VOTSOKGWSA-N
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Description

(1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a pentafluorinated alkene and a benzyl-substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylamine derivative with a pentafluorinated alkene under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pentafluorinated alkene moiety can enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one: shares similarities with other fluorinated alkenes and benzyl-substituted amines.

    Fluorinated Alkenes: Compounds like (E)-1,1,1,2,2-pentafluoro-3-phenylpropene exhibit similar reactivity and applications.

    Benzyl-Substituted Amines: Compounds such as N-benzyl-2-hydroxyethylamine are structurally related and share similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a pentafluorinated alkene and a benzyl-substituted amino group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2/c15-13(16,14(17,18)19)12(22)6-7-20(8-9-21)10-11-4-2-1-3-5-11/h1-7,21H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRGSMMXURPXPG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CCO)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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